
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-fluorophenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-fluorophenoxy)benzamide, also known as TFE-TB or TFE-3, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This molecule is a member of the triazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
The structure of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-fluorophenoxy)benzamide is reminiscent of alkylating benzamides, which have shown promising cytotoxicity against melanoma cells. These compounds, due to their high binding capacity, are synthesized and tested for targeted drug delivery in melanoma therapy. Some derivatives, particularly those incorporating triazene moieties, exhibited potent targeting effects and enhanced cytotoxicity against melanoma and other cancer cell lines, supporting the concept of selective in vivo delivery of cytostatics to melanoma cells (Wolf et al., 2004).
Antimicrobial Activity
Fluorinated derivatives, similar to the structural framework of this compound, have been synthesized and evaluated for their antifungal and antibacterial activities. The presence of fluorine and other halogen atoms in these compounds has been found to significantly enhance their activity against various fungi and Gram-positive microorganisms, suggesting a potential application in developing new antimicrobial agents (Carmellino et al., 1994).
Fluorescent Probes
The compound's structural elements are conducive to forming fluorescent derivatives, as evidenced by the synthesis of novel fluorescent triazole derivatives from similar precursors. These compounds, characterized by their absorption and emission in the blue and green regions, demonstrate potential applications in the development of new fluorescent materials and probes for various scientific and industrial purposes (Padalkar et al., 2015).
Heterocyclic Compound Synthesis
This compound shares structural similarities with compounds that have been utilized in the synthesis of diverse heterocyclic structures, such as benzoxazines and benzoxazepin-ones. These heterocycles are synthesized through nucleophilic vinylic substitution reactions, showcasing the versatility of similar compounds in organic synthesis and the potential for creating a wide array of biologically active molecules (Meiresonne et al., 2015).
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c18-14-4-6-15(7-5-14)24-16-3-1-2-13(12-16)17(23)19-10-11-22-20-8-9-21-22/h1-9,12H,10-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWUZCEXMJNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)
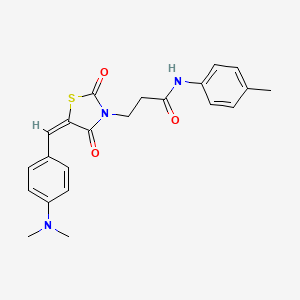

![3-(3-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2578112.png)
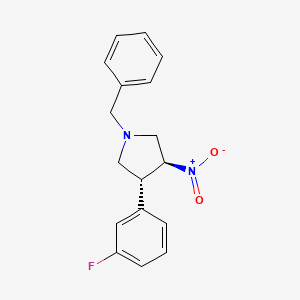
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)
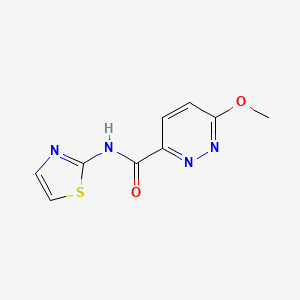
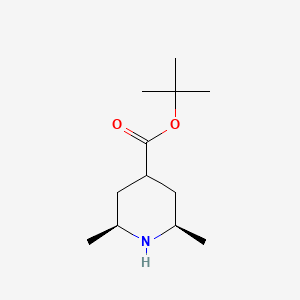
![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
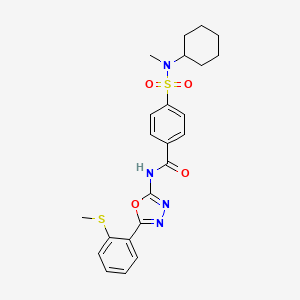
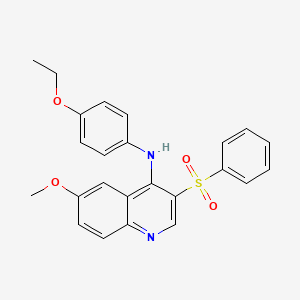
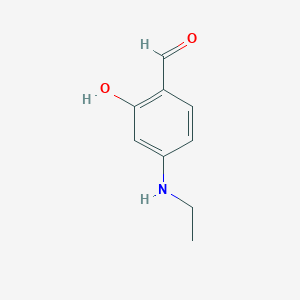
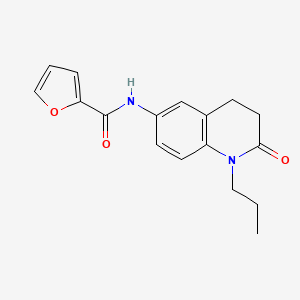
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)